molecular formula C10H16IN3O2 B13618017 Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Cat. No.: B13618017
M. Wt: 337.16 g/mol
InChI Key: NVCONOAPHUXPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a complex organic compound with a unique structure that includes an ethyl ester, a pyrazole ring, and an iodine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodine substituent and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The iodine substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
  • Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
  • Ethyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Uniqueness

Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to the presence of the iodine substituent, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

ethyl 3-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

InChI

InChI=1S/C10H16IN3O2/c1-4-16-9(15)10(2,12-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3

InChI Key

NVCONOAPHUXPNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=C(C=N1)I)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.